molecular formula C13H11F12NO2 B12797648 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)- CAS No. 102367-00-0

2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-

Cat. No.: B12797648
CAS No.: 102367-00-0
M. Wt: 441.21 g/mol
InChI Key: MJRYNABQHBHRPX-UHFFFAOYSA-N
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Description

2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- is a chemical compound with the molecular formula C13-H11-F12-N-O2 and a molecular weight of 441.25 . This compound is known for its unique structure, which includes multiple trifluoromethyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves several steps. One common method includes the reaction of 2,5-dihydroxy-1-methylpyrrole with trifluoromethylating agents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful incorporation of the trifluoromethyl groups.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar compounds to 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- include other fluorinated pyrrole derivatives. These compounds share structural similarities but differ in the number and position of trifluoromethyl groups. The unique arrangement of trifluoromethyl groups in 2,5-Pyrrolediethanol, 1-methyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- gives it distinct chemical and physical properties, making it more suitable for specific applications .

Some similar compounds include:

Properties

CAS No.

102367-00-0

Molecular Formula

C13H11F12NO2

Molecular Weight

441.21 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[1-methyl-5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyrrol-2-yl]methyl]propan-2-ol

InChI

InChI=1S/C13H11F12NO2/c1-26-6(4-8(27,10(14,15)16)11(17,18)19)2-3-7(26)5-9(28,12(20,21)22)13(23,24)25/h2-3,27-28H,4-5H2,1H3

InChI Key

MJRYNABQHBHRPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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